4-Borono-3-bromobenZoic acid
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Overview
Description
4-Borono-3-bromobenzoic acid is an organic compound with the molecular formula C7H6BBrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and boronic acid groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzoic acid derivative with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4-borono-3-bromobenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or ethanol and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-bromobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 3-bromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Borono-3-bromobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-borono-3-bromobenzoic acid primarily involves its reactivity in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, leading to the formation of a new carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
3-Bromobenzoic acid: Similar structure but lacks the boronic acid group.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of a boronic acid group.
2-Bromo-4-fluorobenzoic acid: Contains a fluorine atom instead of a boronic acid group.
Uniqueness: 4-Borono-3-bromobenzoic acid is unique due to the presence of both bromine and boronic acid groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C7H6BBrO4 |
---|---|
Molecular Weight |
244.84 g/mol |
IUPAC Name |
4-borono-3-bromobenzoic acid |
InChI |
InChI=1S/C7H6BBrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
HHRRADHJKXVAGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Br)(O)O |
Origin of Product |
United States |
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